Tos-Arg-NH2 HCl

描述

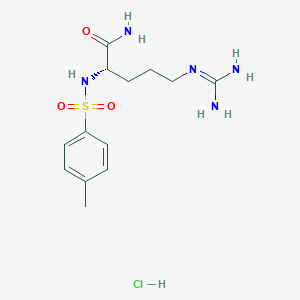

Tosyl-L-Arginine Amide Hydrochloride, also known as Tos-Arg-NH2 HCl, is a synthetic compound widely used in biochemical research. It is a derivative of the amino acid arginine, modified with a tosyl group (p-toluenesulfonyl) to enhance its stability and reactivity. This compound is often utilized in proteomics and peptide synthesis due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Tosyl-L-Arginine Amide Hydrochloride typically involves the protection of the arginine amino group with a tosyl group. The process begins with the reaction of L-arginine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting tosylated arginine is then converted to its amide form by reacting with ammonia or an amine derivative. The final product is obtained as a hydrochloride salt by treating the amide with hydrochloric acid.

Industrial Production Methods: Industrial production of Tosyl-L-Arginine Amide Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the tosylation and amidation steps.

化学反应分析

Types of Reactions: Tosyl-L-Arginine Amide Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The tosyl group can be substituted with other functional groups using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Formation of corresponding sulfonic acids.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of various substituted arginine derivatives.

科学研究应用

Solid-Phase Peptide Synthesis (SPPS)

Tos-Arg-NH2 HCl is extensively used in solid-phase peptide synthesis. The tosyl group allows for the stable attachment of arginine to a solid support while preventing side reactions during peptide elongation. Studies have shown that using this compound can significantly reduce the formation of by-products such as δ-lactams, which are common side reactions in arginine incorporation .

Table 1: Comparison of Protecting Groups in SPPS

| Protecting Group | δ-Lactam Formation (%) | Coupling Efficiency (%) |

|---|---|---|

| Tosyl | Low | High |

| Pbf | Moderate | Moderate |

| Boc | High | Low |

Fragment Condensation Method

In the fragment condensation method, this compound facilitates the coupling of peptide fragments. For example, it has been successfully used to synthesize bioactive peptides by coupling with other protected amino acids under mild conditions, thereby enhancing yields and purity .

Bioactivity and Therapeutic Applications

This compound exhibits bioactivity that makes it suitable for various therapeutic applications:

Antimicrobial Activity

Research has indicated that peptides containing arginine residues exhibit enhanced antimicrobial properties. The incorporation of this compound into peptide sequences can improve their efficacy against bacterial strains, making them potential candidates for new antimicrobial agents .

Drug Delivery Systems

The ability of arginine derivatives to enhance cellular uptake makes this compound valuable in drug delivery systems. Its incorporation into drug formulations can improve bioavailability and targeting efficiency due to the interaction with cell membranes .

Synthesis of Antimicrobial Peptides

A study demonstrated the synthesis of a series of antimicrobial peptides using this compound as a key building block. The resulting peptides showed significant activity against Gram-positive bacteria, highlighting the compound's utility in developing new antibiotics .

Development of Peptide-Based Vaccines

Another case involved using this compound in constructing peptide-based vaccines targeting specific pathogens. The stability provided by the tosyl group during synthesis allowed for the successful production of immunogenic peptides, which were evaluated in preclinical trials .

作用机制

The mechanism of action of Tosyl-L-Arginine Amide Hydrochloride involves its interaction with specific molecular targets. The tosyl group enhances the compound’s ability to bind to enzymes and proteins, thereby modulating their activity. The arginine moiety interacts with various cellular pathways, influencing processes such as cell signaling and metabolism. The compound’s effects are mediated through its binding to active sites on enzymes and receptors, leading to changes in their conformation and function .

相似化合物的比较

- Tosyl-L-Lysine Amide Hydrochloride

- Tosyl-L-Ornithine Amide Hydrochloride

- Tosyl-L-Histidine Amide Hydrochloride

Comparison: Tosyl-L-Arginine Amide Hydrochloride is unique due to its specific interaction with arginine-binding proteins and enzymes. Compared to similar compounds, it exhibits distinct reactivity and stability, making it particularly useful in peptide synthesis and biochemical research. The presence of the tosyl group enhances its solubility and reactivity, distinguishing it from other tosylated amino acid derivatives .

生物活性

Tos-Arg-NH2 HCl, also known as Tosyl-L-arginine amide hydrochloride, is a derivative of the amino acid arginine, which is essential in various biological processes. Arginine plays a critical role in protein synthesis, nitric oxide production, and as a precursor for polyamines and creatine. The modification of arginine through tosylation enhances its stability and solubility, making it a valuable compound in peptide synthesis and drug development.

This compound exhibits biological activity primarily through its interaction with biological macromolecules. Its guanidinium group can participate in hydrogen bonding and ionic interactions, which are crucial for binding to various receptors and enzymes. This property is particularly significant in the context of peptide synthesis, where this compound serves as an effective building block.

Stability and Reactivity

Research indicates that the stability of this compound in solution is favorable compared to other arginine derivatives. For instance, studies have shown that solutions containing this compound remain stable over extended periods, which is advantageous for both laboratory and industrial applications . The compound also demonstrates reduced side reactions during peptide bond formation, which is vital for maintaining the integrity of synthesized peptides.

Comparative Biological Activity

The biological activity of this compound can be compared to other arginine derivatives in terms of their reactivity and efficiency in peptide synthesis. A study presented data on the formation of side products during synthesis, showing that this compound has a lower tendency to form undesired δ-lactams compared to traditional protecting groups like Boc or Pbf . This characteristic enhances the yield and purity of synthesized peptides.

| Compound | δ-Lactam Formation (%) | Coupling Efficiency (%) |

|---|---|---|

| This compound | Low | High (>99%) |

| Fmoc-Arg(Boc)2-OH | High (60%) | Low (28%) |

| Fmoc-Arg(Pbf)-OH | Moderate (12%) | Moderate (>99%) |

Case Studies

- Peptide Synthesis Efficiency : A study demonstrated the use of this compound in synthesizing complex peptides with high efficiency. The incorporation of this compound resulted in minimal side reactions and high yields, confirming its utility in solid-phase peptide synthesis .

- Therapeutic Applications : Research has explored the potential therapeutic applications of peptides synthesized using this compound. For example, peptides that include this compound have shown promise in modulating immune responses and enhancing wound healing due to arginine's role in nitric oxide production .

- Drug Delivery Systems : Recent advancements have investigated the incorporation of this compound into liposomal drug delivery systems. These systems leverage the properties of arginine to enhance cellular uptake and improve therapeutic efficacy against various diseases, including cancer .

属性

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O3S.ClH/c1-9-4-6-10(7-5-9)22(20,21)18-11(12(14)19)3-2-8-17-13(15)16;/h4-7,11,18H,2-3,8H2,1H3,(H2,14,19)(H4,15,16,17);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGNEWYDCYUHJH-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595361 | |

| Record name | N~5~-(Diaminomethylidene)-N~2~-(4-methylbenzene-1-sulfonyl)-L-ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14279-64-2 | |

| Record name | N~5~-(Diaminomethylidene)-N~2~-(4-methylbenzene-1-sulfonyl)-L-ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。